1,1'-(Methylphosphinylidene)bis(2-methylaziridine)
Description
1,1'-(Methylphosphinylidene)bis(2-methylaziridine) is a hypothetical bis-aziridine compound featuring a methylphosphinylidene (-P(CH₃)=) group linking two 2-methylaziridine moieties. These compounds are critical in industrial applications, particularly as crosslinkers in adhesives and bonding agents for solid rocket propellants .
Properties
CAS No. |
60671-03-6 |
|---|---|
Molecular Formula |
C7H15N2OP |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-methyl-1-[methyl-(2-methylaziridin-1-yl)phosphoryl]aziridine |
InChI |
InChI=1S/C7H15N2OP/c1-6-4-8(6)11(3,10)9-5-7(9)2/h6-7H,4-5H2,1-3H3 |
InChI Key |
DEBOZTDUTRZWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1P(=O)(C)N2CC2C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1,1'-(Methylphosphinylidene)bis(2-methylaziridine) typically involves the nucleophilic substitution reaction between phosphorus oxychloride and 2-methylaziridine. The process requires careful control of reaction conditions to prevent side reactions, especially hydrolysis of phosphorus oxychloride by water, which can reduce yield and complicate purification.
Detailed Preparation Method from Patent CN104478931A
A comprehensive preparation method is disclosed in Chinese patent CN104478931A, which describes the synthesis of 3-1-(2-methylaziridine) phosphine oxide, a compound closely related to 1,1'-(Methylphosphinylidene)bis(2-methylaziridine). The method can be adapted to the target compound due to structural similarity and shared synthetic pathways.
Generation of Methylaziridine Aqueous Solution:
- React sodium hydroxide, acidic sulfuric acid-beta-amino isopropyl ester, and water in molar ratios of approximately 5–20:1–4:1.
- Reaction temperature: 80–160°C for 0.5 to 10 hours.
- After reaction, distill at 100–170°C to obtain a methylaziridine aqueous solution.
Concentration of Methylaziridine:
- Add alkaline substances (e.g., sodium hydroxide or potassium hydroxide) to the aqueous solution.
- Stir and separate to increase concentration.
- Repeat until methylaziridine concentration reaches ≥96%.
Reaction with Phosphorus Oxychloride:
- Under inert gas (nitrogen or argon), dissolve methylaziridine in an organic solvent such as toluene, benzene, or methylene dichloride (mass ratio solvent:methylaziridine = 2–4:1).
- Add drying agents (anhydrous potassium carbonate, calcium oxide, magnesium sulfate) and alkaline substances (mineral alkalis or organic bases like triethylamine).
- Prepare a phosphorus oxychloride solution in the same organic solvent (mass ratio phosphorus oxychloride: solvent = 1:0–3).
- Add phosphorus oxychloride solution dropwise at -20°C to 30°C over 10–120 minutes with molar ratio phosphorus oxychloride to methylaziridine of 1:3–14.
- Stir for 0–8 hours post-addition.
-
- Remove organic solvent by air or vacuum distillation.
- Vacuum distill the crude product to isolate the target compound with purity ≥92%.
- The process achieves yields greater than 90% based on phosphorus oxychloride.
Representative Experimental Data:
| Embodiment | Solvent | Drying Agent | Base Added | Purity (%) | Yield (%) (Based on POCl3) |
|---|---|---|---|---|---|
| 1 | Toluene | Anhydrous CaO (50 g) | Triethylamine (78 g) | 92.8 | 92.6 |
| 2 | Toluene | Anhydrous K2CO3 (111 g) | None | 93.2 | 93.5 |
| 3 | Methylene dichloride | Anhydrous K2CO3 (111 g) | None | 92.9 | 94.6 |
Reaction temperatures maintained around -10 to 15°C during phosphorus oxychloride addition.
Analytical and Practical Considerations
- Water Sensitivity: The presence of water adversely affects the conversion efficiency due to hydrolysis of phosphorus oxychloride. Hence, controlling water content and using drying agents is crucial.
- Inert Atmosphere: Use of nitrogen or argon prevents oxidation and moisture ingress.
- Organic Solvent Choice: Solvents like toluene and methylene dichloride are preferred for their ability to dissolve reactants and facilitate temperature control.
- Purification: Vacuum distillation is essential for removing solvents and isolating the product with high purity.
Comparative Notes on Related Compounds
While 1,1'-(Methylphosphinylidene)bis(2-methylaziridine) itself has limited direct synthetic literature, similar compounds such as 1,1'-Isophthaloyl bis[2-methylaziridine] (CAS 7652-64-4) are well documented. These compounds share aziridine moieties and often employ analogous synthetic strategies involving amines and acyl or phosphoryl chlorides.
Summary Table of Key Preparation Parameters
| Parameter | Range / Value | Notes |
|---|---|---|
| Reaction temperature (methylaziridine generation) | 80–160°C | 0.5–10 hours |
| Methylaziridine concentration | ≥96% | Achieved by alkaline treatment and separation |
| Organic solvent | Toluene, benzene, methylene dichloride | Mass ratio solvent:methylaziridine = 2–4:1 |
| Drying agents | Anhydrous K2CO3, CaO, MgSO4 | Remove water to prevent side reactions |
| Base additives | NaOH, KOH, triethylamine | Facilitate reaction and neutralize HCl byproduct |
| Phosphorus oxychloride addition temperature | -20 to 30°C | Dropwise addition to control reaction |
| Reaction time after addition | 0–8 hours | Ensures complete reaction |
| Product purity | ≥92% | Confirmed by vacuum distillation |
| Yield (based on POCl3) | >90% | High efficiency reported |
Chemical Reactions Analysis
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Methylphosphinylidene)bis(2-methylaziridine) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Methylphosphinylidene)bis(2-methylaziridine) involves its interaction with molecular targets through its aziridine rings and phosphinylidene group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Research Findings
Linker Impact on Reactivity :
Aromatic linkers (e.g., HX-752) enhance thermal stability in adhesives, while aliphatic linkers (e.g., HX-877) offer flexibility for propellant matrices . Phosphoryl-linked tris-aziridines like MAPO may exhibit superior hydrolysis resistance compared to carbonyl-linked analogs.
Crosslinking Efficiency :
Bis-aziridines are optimal for linear polymer crosslinking, whereas tris-aziridines enable 3D network formation, critical for high-stress applications .
Regulatory Status : HX-752 and HX-877 are listed under SCOMET and MTCR Annex controls due to their use in missile propulsion systems .
Biological Activity
1,1'-(Methylphosphinylidene)bis(2-methylaziridine), also known as a phosphoramidate compound, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, carcinogenicity, and interactions with biological systems based on available literature.
- Chemical Formula : C6H12N2P
- CAS Number : 60671-03-6
The biological activity of 1,1'-(Methylphosphinylidene)bis(2-methylaziridine) is primarily attributed to its ability to interact with nucleophilic sites in biological macromolecules. The presence of the phosphinylidene group suggests potential reactivity towards nucleophiles such as amino acids in proteins and nucleic acids in DNA.
Toxicity and Carcinogenicity
Research indicates that compounds containing aziridine rings, such as 2-methylaziridine (a structural analogue), exhibit significant toxicity and carcinogenic potential. For instance, studies have shown that 2-methylaziridine can induce tumors in various animal models:
- Animal Studies :
- Male and female rats administered with 2-methylaziridine showed increased incidences of mammary adenocarcinomas and gliomas at doses of 10 mg/kg and 20 mg/kg body weight .
- The International Agency for Research on Cancer (IARC) classified 2-methylaziridine as a Group 2B possible human carcinogen based on sufficient evidence from animal studies .
Case Studies
Several studies provide insights into the biological effects of aziridine derivatives:
- Study on Mutagenicity :
- Toxicological Assessments :
Comparative Analysis
A comparison of the biological activities of related compounds highlights the unique properties of 1,1'-(Methylphosphinylidene)bis(2-methylaziridine):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
